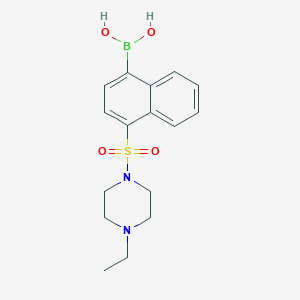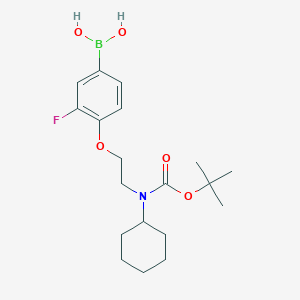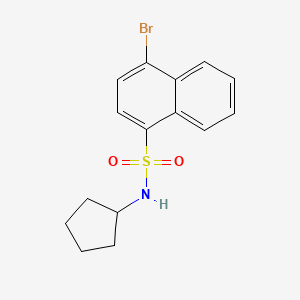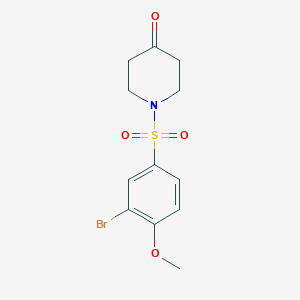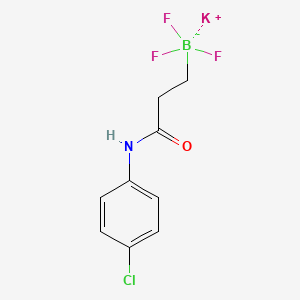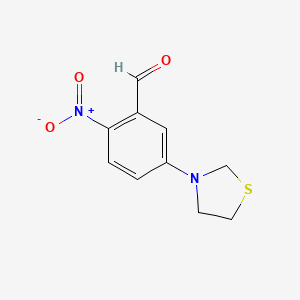
2-Nitro-5-(thiazolidin-3-yl)benzaldehyde
Vue d'ensemble
Description
“2-Nitro-5-(thiazolidin-3-yl)benzaldehyde” is a chemical compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “2-Nitro-5-(thiazolidin-3-yl)benzaldehyde” is characterized by a five-membered heterocycle system having the formula C10H10N2O3S containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
2-Nitro-5-(thiazolidin-3-yl)benzaldehyde and its derivatives have been explored for their antimicrobial properties. For instance, compounds synthesized from similar thiazolidin-4-ones showed pronounced biological activities against various bacteria like B. subtilis, S. aureus, E. coli, and P. aeruginosa, as well as fungi like C. albicans and A. niger (Raghav, Upadhyay, & Upadhyay, 2013). Moreover, derivatives synthesized from reactions involving benzaldehyde have been studied for antimicrobial activity, demonstrating potential in treating infections caused by microorganisms resistant to current drugs (Vicini et al., 2006).
Synthesis and Characterization of Derivatives
The compound has been used in the synthesis of various heterocyclic compounds. For example, research includes the synthesis of derivatives using 4-nitro benzaldehyde, resulting in compounds like pyrazole derivatives and thiazolidinones, with their structures confirmed by different spectroscopic methods (Abood et al., 2016). Another study involved the synthesis of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, exploring their antibacterial and antifungal activities (Patel & Patel, 2010).
Catalysis and One-Pot Synthesis
The compound is also used in catalysis and one-pot synthesis methods. A study demonstrated the synthesis of pyrimidino thiazolidin-4-ones using a one-pot multicomponent reaction catalyzed by activated fly ash, showcasing an efficient and environmentally friendly method (Kanagarajan, Thanusu, & Gopalakrishnan, 2009).
Neuropharmacological Properties
In neuropharmacology, derivatives of 2-Nitro-5-(thiazolidin-3-yl)benzaldehyde have been studied for their effects on the sleep-wakefulness cycle in animal models. A study on kindled rats showed that certain thiazolidinone derivatives could reduce REM sleep fragmentation and increase its duration, indicating potential applications in sleep disorders or epilepsy (Myronenko, Pinyazhko, & Lesyk, 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-nitro-5-(1,3-thiazolidin-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-6-8-5-9(11-3-4-16-7-11)1-2-10(8)12(14)15/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSJHLRGPQEJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265640 | |
| Record name | Benzaldehyde, 2-nitro-5-(3-thiazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(thiazolidin-3-yl)benzaldehyde | |
CAS RN |
1707365-39-6 | |
| Record name | Benzaldehyde, 2-nitro-5-(3-thiazolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-nitro-5-(3-thiazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






